Ortho‑Substituent Effects on Nucleophilic Displacement Reactivity: Class‑Level Kinetic Data
Kinetic analysis of α‑bromopropiophenones with tert‑butylamine reveals that ortho‑chloro substitution reduces the second‑order rate constant by approximately 86% relative to the unsubstituted parent (k = 2.85 × 10³ vs 20.5 × 10³ L M⁻¹ min⁻¹). While direct data for 2,3‑dichloro‑6‑fluorophenacyl bromide are not available, the presence of an ortho‑chloro group (and potentially an additional ortho‑fluoro) places its expected reactivity in the low‑to‑moderate range compared to meta‑ or para‑substituted analogues [1].
| Evidence Dimension | Second‑order rate constant (k) for nucleophilic substitution with tert‑butylamine |
|---|---|
| Target Compound Data | Not directly measured; inferred from ortho‑Cl data: k ≈ 2.85 × 10³ L M⁻¹ min⁻¹ |
| Comparator Or Baseline | Unsubstituted phenacyl bromide: k = 20.5 × 10³ L M⁻¹ min⁻¹; p‑Cl analogue: k = 20.0 × 10³ L M⁻¹ min⁻¹ |
| Quantified Difference | ~7‑fold reduction vs. unsubstituted; ~7‑fold reduction vs. p‑Cl |
| Conditions | Reaction with tert‑butylamine in DMSO at 25 °C |
Why This Matters
Slower kinetics demand adjusted reaction times, stoichiometry, or temperature, making generic substitution without process re‑optimization risky.
- [1] Kalendra, D. M.; Sickles, B. R. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. J. Org. Chem. 2003, 68, 1594–1596. View Source
